(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane
Description
Significance of Bicyclic Diamine Scaffolds in Modern Chemical Synthesis
Bicyclic diamine scaffolds are a class of organic compounds that have a significant impact on modern chemical synthesis, primarily due to their unique structural and stereochemical features. These rigid frameworks are instrumental in the construction of complex, three-dimensional molecules, a primary objective in organic chemistry. nih.govrsc.org The constrained conformation of bicyclic systems provides a level of pre-organization that is highly advantageous in various applications, from asymmetric catalysis to medicinal chemistry.
Chiral diamines, in particular, are highly valued as ligands in asymmetric catalysis, where they can effectively induce enantioselectivity in a wide range of chemical transformations. nih.govucl.ac.uk The development of new ligands is crucial for expanding the capabilities of catalytic asymmetric C-C bond formation, a cornerstone of organic synthesis. nih.gov Bicyclic diamines serve as a robust backbone for the design of such ligands, allowing for systematic modifications to fine-tune their steric and electronic properties.
Furthermore, the incorporation of bicyclic diamine scaffolds into drug candidates is a well-established strategy in medicinal chemistry. These scaffolds can impart favorable properties such as improved metabolic stability, enhanced binding affinity, and receptor subtype selectivity. lookchem.comacs.orgmerckmillipore.comnih.gov Natural products often feature complex bicyclic systems, and synthesizing analogs with these core structures is a common approach in drug discovery. marquette.edursc.org The development of synthetic methods to access diverse bicyclic scaffolds, including those containing heteroatoms like nitrogen, is therefore an active and important area of research. nih.govmarquette.edu
The Unique Stereochemical Configuration of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane and its Research Implications
The stereochemical configuration of a molecule is a critical determinant of its biological activity and its effectiveness in asymmetric synthesis. The (1S,5S) configuration of 3,6-Diazabicyclo[3.2.0]heptane refers to the specific three-dimensional arrangement of the atoms at the two bridgehead carbons of the bicyclic system. This defined stereochemistry is crucial for its interactions with other chiral molecules, such as biological receptors or substrates in a catalytic reaction.
Research has shown that the stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core has a profound influence on the pharmacological properties of its derivatives. lookchem.comacs.orgmerckmillipore.comnih.gov For instance, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), the specific stereoisomer of the bicyclic core can dictate both the binding affinity and the functional activity at different receptor subtypes. lookchem.comacs.orgmerckmillipore.comnih.gov Studies comparing the (1S,5S) isomer with other stereoisomers, such as the (1R,5S) or (1R,5R) forms, have revealed significant differences in their biological profiles. lookchem.comacs.orgmerckmillipore.com For example, certain derivatives of (1R,5S)-3,6-diazabicyclo[3.2.0]heptane have shown potent agonist activity at the hα4β2 nAChR subtype while being virtually inactive at the hα3β4 subtype, demonstrating the critical role of stereochemistry in achieving receptor selectivity. acs.orgmerckmillipore.comnih.gov The (1S,5S) isomer has also been explored in the context of developing selective α7-nAChR ligands for potential use in PET imaging. nih.gov
The table below summarizes research findings that highlight the influence of the stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core on the activity of nAChR ligands.
| Compound/Isomer | Receptor Subtype | Activity | Research Finding |
| (1R,5S)-23 and (1R,5S)-25 | hα4β2 nAChR | Agonist | Showed agonist activity at this subtype. lookchem.com |
| (1R,5S)-23 and (1R,5S)-25 | hα3β4 nAChR | Inactive | No detectable functional potency due to low efficacy. lookchem.com |
| (1S,5R)-23 and (1S,5R)-25 | hα4β2 & hα3β4 nAChRs | Weak and nonselective agonist | Demonstrated weak and nonselective activity at both subtypes. lookchem.com |
| (1R,5R)-39, (1R,5R)-41, (1R,5R)-42 | hα3β4 nAChR | More potent | Found to be much more potent at this subtype. acs.orgmerckmillipore.com |
| (1R,5R)-38 and (1R,5R)-40 | hα4β2 nAChR | Very selective | Showed high selectivity for this subtype. acs.orgmerckmillipore.com |
This stereochemical dependence underscores the importance of developing enantioselective synthetic routes to access specific isomers like this compound for targeted applications in medicinal chemistry and catalysis.
Historical Context and Evolution of Research on 3,6-Diazabicyclo[3.2.0]heptane Systems
Research into bicyclo[3.2.0]heptane systems, in general, has been driven by their presence in natural products and their utility as synthetic intermediates. taltech.ee The introduction of heteroatoms, particularly nitrogen, to create diazabicyclo[3.2.0]heptane scaffolds expanded their potential applications, especially in medicinal chemistry.
Early research efforts were often focused on the development of synthetic methodologies to construct this strained, fused-ring system. One such approach involved the oxidative coupling of a dianion formed from a β-lactam precursor, leading to the formation of the diazabicyclo[3.2.0]heptane structure. escholarship.org
More recently, research on 3,6-diazabicyclo[3.2.0]heptane systems has been heavily influenced by their discovery as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). lookchem.comacs.orgmerckmillipore.comnih.gov This has led to extensive structure-activity relationship (SAR) studies, where the bicyclic core is systematically functionalized to optimize its interaction with nAChR subtypes. lookchem.comacs.orgmerckmillipore.comnih.gov These studies have explored the effects of substituents on the pyridine (B92270) ring of pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes, as well as the influence of the stereochemistry of the bicyclic core itself. lookchem.comacs.orgmerckmillipore.comnih.gov This has resulted in the discovery of several compounds with interesting in vitro pharmacological profiles, including subtype-selective agonists for the α4β2 and α7 nAChR subtypes. acs.orgnih.govnih.gov The development of these ligands has also extended to their radiolabeling for use in positron emission tomography (PET) imaging to study the distribution of these receptors in the brain. nih.govnih.gov
The evolution of research on 3,6-diazabicyclo[3.2.0]heptane systems showcases a progression from fundamental synthetic chemistry to targeted applications in drug discovery and neuroimaging, driven by the unique properties of this bicyclic diamine scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(1S,5S)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
XKEYAOJRNJYJMM-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]2CN1 |
Canonical SMILES |
C1C2CNC2CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane and Its Analogs
Strategies for Constructing the Bicyclic [3.2.0]Heptane Core
The formation of the fused five- and four-membered rings of the bicyclo[3.2.0]heptane system is the central challenge in the synthesis of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane. Chemists have developed several elegant strategies to achieve this, including intramolecular cyclizations, cycloaddition reactions, and stereoselective methods.
Intramolecular Cyclization Reactions in Bicyclic Framework Formation
Intramolecular cyclization is a powerful strategy for the formation of the 3,6-diazabicyclo[3.2.0]heptane core. This approach typically involves the formation of a C-N bond to close the four-membered azetidine (B1206935) ring onto a pre-existing five-membered pyrrolidine (B122466) ring.
One reported synthesis of the 3,6-diazabicyclo[3.2.0]heptane core involves the intramolecular cyclization of a 3,4-disubstituted N-benzyl pyrrolidine derivative. unife.it In this multi-step sequence, a key step is the C-N bond formation through the substitution of a mesylate by a primary amino group. unife.it However, a limiting factor in this particular synthesis was the inefficient intramolecular displacement of a secondary mesylate by an amide ion nucleophile. unife.it To address this, a modified strategy was considered where the reacting groups were translocated, allowing for a more facile displacement of a primary mesylate by a secondary amine to achieve the ring closure. unife.it
Another approach to constructing the bicyclo[3.2.0]heptane core involves an aldol condensation, which can be a key step in forming one of the rings before a subsequent intramolecular cyclization to complete the bicyclic system. vulcanchem.com
Photochemical and Metal-Catalyzed [2+2]-Cycloaddition Approaches
[2+2]-Cycloaddition reactions are a cornerstone in the synthesis of cyclobutane-containing structures, including the bicyclo[3.2.0]heptane core. Both photochemical and metal-catalyzed variants of this reaction have been successfully employed.
Photochemical [2+2]-Cycloaddition:
Photochemical [2+2] cycloaddition reactions, particularly intramolecular versions, can be highly effective for constructing the bicyclo[3.2.0]heptane skeleton. researchgate.net For instance, the irradiation of N-cinnamyl-N-allylamines with UV light in an acidified acetone solution leads to the formation of exo-6-aryl-3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org This reaction proceeds through a triplet excited state, and the diastereoselectivity is influenced by the substituents on the aromatic ring. clockss.org
The intermolecular photochemical [2+2] cycloaddition of maleimides or maleic anhydride (B1165640) with alkenyl boronic acid pinacolates has been shown to produce 3-azabicyclo[3.2.0]heptyl boropinacolates, which are versatile building blocks. acs.org Optimization of reaction conditions such as wavelength, reagent concentration, and the choice of photosensitizer is crucial for the success of these reactions. acs.org
A study on 4-hydroxycyclopent-2-enone derivatives demonstrated that intramolecular photochemical [2+2] cycloadditions can yield a single, stereochemically pure product, which serves as a precursor to rigid, concave, trioxygenated skeletons. researchgate.net In contrast, the corresponding intermolecular reactions often result in a mixture of exo and endo adducts. researchgate.net
Metal-Catalyzed [2+2]-Cycloaddition:
Transition metal catalysis provides an alternative to photochemical methods for [2+2] cycloadditions. Various transition metal complexes, including those of cobalt, nickel, ruthenium, and rhodium, have been utilized to catalyze the [2+2] cycloaddition between bicyclic alkenes and alkynes, leading to the formation of cyclobutene rings. eurekaselect.comresearchgate.net Copper(I) catalysis has also been employed for the [2+2] cyclization of certain substrates. taltech.ee
An organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enone derivatives has been developed for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov This method, mediated by Eosin Y and promoted by LiBr under visible light, can be rendered enantioselective by using chiral oxazolidinone auxiliaries attached to the bis-enone substrate. mdpi.comnih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Intramolecular Photochemical [2+2] Cycloaddition | N-cinnamyl-N-allylamines | UV light, acetone, HCl | exo-6-aryl-3-azabicyclo[3.2.0]heptanes | High diastereoselectivity |
| Intermolecular Photochemical [2+2] Cycloaddition | Alkenyl boronic acid pinacolates and maleimides | Photosensitizer | 3-azabicyclo[3.2.0]heptyl boropinacolates | Provides versatile building blocks |
| Organophotoredox-Catalyzed [2+2] Cycloaddition | Aryl bis-enones with chiral auxiliaries | Eosin Y, LiBr, visible light | Enantioenriched bicyclo[3.2.0]heptanes | Stereoselective and enantioselective |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Bicyclic alkenes and alkynes | Co, Ni, Ru, Rh complexes | Cyclobutene-fused bicyclic systems | Efficient construction of cyclobutene rings |
Intramolecularresearchgate.netnih.gov-Dipolar Cycloaddition Reactions
Intramolecular 1,3-dipolar cycloadditions represent another powerful tool for the synthesis of the 3,6-diazabicyclo[3.2.0]heptane framework. This strategy involves the reaction of a 1,3-dipole with a dipolarophile within the same molecule to form a five-membered ring.
One example involves the intramolecular 1,3-dipolar cycloaddition of an oxime to afford a cis-racemic isoxazolidine (B1194047) intermediate. unife.it This isoxazolidine can then be converted to a key cis-3-amino-4-(hydroxymethyl)pyrrolidine precursor through reductive cleavage of the N-O bond. unife.it
The thermolysis of 1-[1-azido-1-benzyloxycarbonylmethyl]-4-vinylazetidin-2-one in toluene results in the formation of (2RS,5RS)-benzyl 4-methyl-7-oxo-1,3-diazabicyclo[3.2.0]hept-3-ene-2-carboxylate. rsc.org This reaction proceeds via an intramolecular 1,3-dipolar cycloaddition of the azide group onto the vinyl group. rsc.org A similar strategy has been utilized to synthesize various substituted 7-oxo-1,3-diazabicyclo[3.2.0]heptane-2-carboxylates. rsc.org
A highly enantioselective intramolecular exo-1,3-dipolar cycloaddition catalyzed by a silver acetate/(S)-DMBiphep complex has been reported for the synthesis of pyrrolo[3,2-c]quinolines, demonstrating the power of this approach for creating complex heterocyclic systems with high stereocontrol. rsc.org
Stereoselective and Asymmetric Synthesis Routes to 3,6-Diazabicyclo[3.2.0]heptane Systems
Achieving the desired stereochemistry, particularly the (1S,5S) configuration, is paramount. Several stereoselective and asymmetric strategies have been developed to this end.
Asymmetric synthesis of bicyclic β-lactams can be achieved using a chiral Schiff base derived from D-phenylalanine ethyl ester. researchgate.net An asymmetric Staudinger [2+2] cycloaddition reaction with phthalimidoacetyl chloride yields a monocyclic β-lactam as a single stereoisomer. researchgate.net This intermediate can then be further elaborated and cyclized to form a bicyclic β-lactam. researchgate.net
The use of chiral auxiliaries, such as chiral oxazolidinones bound to the substrate, has proven effective in achieving stereocontrol in anion radical [2+2] photocycloadditions, leading to enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov Computational and experimental analyses have confirmed a syn-closure pathway for this cycloaddition, favoring the formation of cis-anti products. mdpi.com
In the context of intramolecular [2+2] photocycloadditions of diallylic amines, high diastereoselectivity has been observed, leading to the formation of new exo-6-aryl-3-azabicyclo[3.2.0]heptanes. clockss.org The resolution of the racemic product can be achieved through classical methods such as chiral salt formation with (-)-2,3-di-p-toluoyl-L-tartaric acid to yield the desired enantiomer. clockss.org
Key Precursors and Starting Material Derivatization for this compound Synthesis
The choice of starting materials and their derivatization is crucial for the successful synthesis of this compound.
A common precursor for the 3,6-diazabicyclo[3.2.0]heptane core is a suitably substituted pyrrolidine ring. For instance, a cis-substituted pyrrolidine is a key intermediate in a strategy that involves the intramolecular displacement of a primary mesylate by a secondary amine. unife.it This cis-3-amino-4-(hydroxymethyl)pyrrolidine can be synthesized from an oxime precursor via an intramolecular 1,3-dipolar cycloaddition and subsequent reduction. unife.it
In another approach, diallylamine can serve as a simple starting material for the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride through a copper-catalyzed intramolecular [2+2] cycloaddition. orgsyn.org
The synthesis of functionalized bicyclo[3.2.0]heptanes often starts with cyclopentenone derivatives. For example, 4-hydroxycyclopent-2-enone derivatives can be prepared in enantiomerically pure form and then subjected to photochemical [2+2] cycloaddition reactions. researchgate.net
Protecting Group Strategies in the Synthesis of this compound Derivatives
Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound and its derivatives to mask reactive functional groups and ensure regioselectivity.
In the synthesis of 3,6-diazabicyclo[3.2.0]heptane derivatives, the nitrogen atoms of the diazabicyclic core often require protection. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines. For example, racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a key starting material in the synthesis of certain α7-nAChR ligands. nih.gov The Boc group can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA). nih.gov
In syntheses involving β-lactam formation, the β-lactam nitrogen is often protected. The p-methoxyphenyl (PMP) group is a suitable protecting group for the synthesis of 3,4-pyrrolidine-fused bicyclic β-lactams. ugent.be This group can be removed via oxidative cleavage using ceric ammonium nitrate (CAN). ugent.be The efficiency of this deprotection can be influenced by other substituents on the β-lactam ring. ugent.be
Role of Boc and Cbz Protecting Groups in Amine Functionalization
In the synthesis of this compound and its derivatives, the protection of the amine functionalities is paramount to control reactivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine protecting groups due to their stability under various reaction conditions and the availability of orthogonal deprotection strategies. total-synthesis.comhighfine.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. redalyc.org This protecting group is valued for its stability to a wide range of non-acidic reagents. For diamines, selective mono-Boc protection can be achieved by carefully controlling the stoichiometry of Boc₂O or by employing methods that differentiate the reactivity of the two amino groups. redalyc.orgscielo.org.mxresearchgate.netsciforum.net One common strategy for selective mono-protection of diamines involves the use of one equivalent of an acid, such as HCl, to protonate one of the amino groups, rendering it less nucleophilic and directing the protection to the free amine. redalyc.org
The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, offers an alternative protection strategy. total-synthesis.comresearchgate.net It is stable to acidic and mild basic conditions, providing a complementary protecting group to Boc. The choice between Boc and Cbz often depends on the planned subsequent reaction steps and the desired deprotection conditions. highfine.com For instance, if a subsequent step requires acidic conditions that would cleave a Boc group, the Cbz group would be a more suitable choice.
The presence of these protecting groups allows for the regioselective functionalization of the diazabicyclo[3.2.0]heptane core. For example, a mono-protected derivative can be selectively alkylated or acylated at the unprotected nitrogen atom. Subsequent deprotection then reveals the second amine for further modification, enabling the synthesis of a diverse range of analogs. acs.orgnih.gov
Selective Deprotection Methodologies
The ability to selectively remove protecting groups is a cornerstone of complex organic synthesis. The differential lability of Boc and Cbz groups under specific conditions allows for their sequential removal, a strategy known as orthogonal deprotection.
The Boc group is characteristically cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common and efficient method for Boc deprotection. nih.gov The reaction is typically rapid and proceeds at room temperature. For substrates sensitive to strong acids, milder conditions such as heating in a protic solvent like methanol can also effect thermal deprotection, particularly in continuous flow setups. nih.gov This thermal method can sometimes offer selectivity between different types of Boc-protected amines (e.g., aryl vs. alkyl). nih.gov
The Cbz group , on the other hand, is most commonly removed by catalytic hydrogenolysis. total-synthesis.comhighfine.commissouri.edu This typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). missouri.edu This method is generally mild and does not affect most other functional groups, including the Boc group, making the Boc and Cbz protecting groups an orthogonal pair. Alternative, non-hydrogenolytic methods for Cbz deprotection exist for substrates containing functional groups incompatible with catalytic hydrogenation, such as alkenes or alkynes. These methods often employ strong Lewis acids or other reducing agents.
In syntheses where both nitrogens of the diazabicyclo[3.2.0]heptane core are protected, one with Boc and the other with Cbz, either protecting group can be removed selectively. For example, treatment with an acid will cleave the Boc group, leaving the Cbz group intact, while catalytic hydrogenolysis will remove the Cbz group without affecting the Boc group. This orthogonal strategy is invaluable for the stepwise synthesis of complex derivatives.
Advanced Purification and Characterization Techniques in Synthetic Schemes
The synthesis of enantiomerically pure this compound necessitates the use of advanced purification and characterization techniques to ensure both chemical purity and stereochemical integrity.
Purification:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of chiral compounds. chiraltech.com For the separation of enantiomers or diastereomers of diazabicyclo[3.2.0]heptane derivatives, chiral HPLC is often employed. nih.govgoogle.comlcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.comnih.gov Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or crown ethers. nih.gov The choice of the chiral column and the mobile phase (often a mixture of alkanes and alcohols) is crucial for achieving optimal separation. nih.gov In cases where direct enantiomeric separation is challenging, the diamine can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral silica gel column. nih.gov
Besides HPLC, other chromatographic techniques such as flash column chromatography on silica gel are routinely used for the purification of intermediates throughout the synthetic sequence. clockss.org
Characterization:
The structural elucidation and confirmation of the desired product are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the chemical structure of the synthesized compounds. acs.orgnih.govresearchgate.netacs.org The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of atoms and the relative stereochemistry of the bicyclic core. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further elucidate complex structures.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Chiral Analysis: To determine the enantiomeric purity of the final product, analytical chiral HPLC or chiral gas chromatography (GC) is employed. By comparing the retention time of the synthesized compound with that of a racemic or an authentic sample of the desired enantiomer, the enantiomeric excess (ee) can be accurately determined.
Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Stereocontrol
Another strategy is the [2+2] photocycloaddition of an appropriately substituted alkene. clockss.orgorgsyn.org This method can be highly diastereoselective, particularly in intramolecular reactions, for forming the bicyclo[3.2.0]heptane core. clockss.org The stereochemical outcome of the cycloaddition is often dictated by the geometry of the starting alkene and the reaction conditions. Achieving high enantioselectivity can be challenging and may require the use of chiral auxiliaries or chiral catalysts. taltech.ee
A third approach is the chiral resolution of a racemic mixture of 3,6-diazabicyclo[3.2.0]heptane or a suitable precursor. google.comnih.gov This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization, or by preparative chiral HPLC. nih.govlcms.cz While this method can provide access to the desired enantiomer, the theoretical maximum yield is 50% unless the unwanted enantiomer can be racemized and recycled. The efficiency of the resolution step is highly dependent on the choice of the resolving agent and the physical properties of the diastereomeric salts or the separation efficiency of the chiral column.
Below is a comparative table summarizing these general approaches:
| Synthetic Route | Efficiency & Yield | Stereocontrol | Advantages | Disadvantages |
| Intramolecular Cyclization of Chiral Pyrrolidine | Can be high if the cyclization step is efficient. Overall yield depends on the length of the synthesis of the precursor. | Excellent, as stereochemistry is set early from a chiral starting material. | High degree of stereocontrol. | Can involve a lengthy synthesis of the chiral precursor. The key cyclization step may have a low yield. |
| Asymmetric [2+2] Photocycloaddition | Yields can be variable depending on the substrate and reaction conditions. | Can be challenging to achieve high enantioselectivity. Diastereoselectivity is often good. | Can be a convergent and efficient way to construct the bicyclic core. | May require extensive optimization to achieve high stereoselectivity. Photochemical reactions can sometimes be difficult to scale up. |
| Chiral Resolution of Racemic Mixture | Maximum theoretical yield is 50% for one enantiomer. Overall efficiency depends on the ease of resolution. | Provides access to both enantiomers. | Can be a straightforward method if a suitable resolving agent or chiral separation method is available. | Inherently limits the yield to 50% for the desired enantiomer. Can be costly and time-consuming on a large scale. |
Ultimately, the choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
Chemical Reactivity and Derivatization Studies of the 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane System
Functional Group Transformations at Nitrogen Centers
The two nitrogen atoms within the 3,6-diazabicyclo[3.2.0]heptane ring system are the primary sites for chemical modification. Their nucleophilicity allows for a variety of functional group transformations, which are crucial for the synthesis of diverse derivatives. The use of protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), is a common strategy to achieve regioselectivity in these transformations.
Amination Reactions and Nucleophilic Substitutions
The nitrogen atoms of the (1S,5S)-3,6-diazabicyclo[3.2.0]heptane core readily participate in amination and nucleophilic substitution reactions. A key example is the N-arylation with heteroaromatic halides, a reaction that has been extensively used to synthesize potent nAChR ligands. For instance, the enantiomerically pure benzyl (B1604629) (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate can undergo N-arylation with 3-bromo-5-cyanopyridine. grafiati.com This reaction is a critical step in the synthesis of various derivatives and highlights the nucleophilic character of the nitrogen atoms.
Reductive amination is another important transformation for this system. This reaction allows for the introduction of alkyl groups at the nitrogen centers.
Condensation Reactions with Electrophilic Species
Condensation reactions with various electrophiles are a cornerstone of the derivatization of the this compound system. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for the synthesis of N-aryl derivatives. For example, racemic tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can be condensed with 5-bromo-2-chloropyridine (B1630664) using a palladium catalyst to yield the corresponding N-pyridinyl derivative in high yield.
The reactivity of the nitrogen centers also allows for the formation of amides and carbamates. These functional groups can act as linkers to other molecular fragments, further expanding the chemical space accessible from this scaffold.
Diversification Strategies for the Bicyclic Scaffold
The primary strategy for the diversification of the this compound scaffold has been the introduction of a wide array of substituted pyridine (B92270) rings. This approach has been driven by the quest for selective and potent nAChR agonists. The nature and position of substituents on the pyridine ring have been shown to have a significant impact on the binding affinity and functional activity of the resulting compounds.
Research has demonstrated that small substituents at the 5-position of the pyridine ring have a modest effect on biological activity. nih.gov In contrast, the introduction of bromo, chloro, and methyl groups at the 6-position of the pyridine ring has been found to increase binding affinities and improve functional activities at the α4β2 nAChR subtype. nih.gov
The following table summarizes the impact of different substitution patterns on the pyridine ring on the activity of this compound derivatives as nAChR ligands.
| Substituent Position on Pyridine Ring | Substituent Type | Effect on α4β2 nAChR Activity | Reference |
| 5-position | Small groups | Modest impact on binding affinity and functional activity | nih.gov |
| 6-position | Bromo, Chloro, Methyl | Increased binding affinities and improved functional activities | nih.gov |
| 3-position | Various | More complex structure-activity relationship | nih.gov |
Organocatalyzed Transformations Involving the Diazabicyclo[3.2.0]heptane Core
While the this compound system is primarily explored as a pharmacophore, its chiral diamine structure suggests potential applications in organocatalysis. Chiral diamines are a well-established class of organocatalysts, capable of promoting a variety of asymmetric transformations. chemrxiv.orgchemrxiv.org
Although direct studies of this compound as an organocatalyst are not widely reported, the reactivity of related bicyclic systems provides insights into its potential. For instance, other chiral bicyclic imidazole (B134444) catalysts have been successfully employed in several enantioselective reactions. acs.orgnih.gov These catalysts are effective in promoting reactions such as asymmetric phosphorylation and Steglich rearrangement. nih.gov The rigid conformation of the this compound core could provide a well-defined chiral environment for catalysis, making it a promising candidate for further investigation in this area.
Investigations into Ring-Opening and Rearrangement Reactions
The strained four-membered ring of the bicyclo[3.2.0]heptane system makes it susceptible to ring-opening and rearrangement reactions under certain conditions. These transformations can be synthetically useful for accessing different heterocyclic scaffolds.
A key step in an efficient synthesis of the this compound pharmacophore involves a reductive ring-opening reaction. grafiati.com This reaction is part of a multi-step sequence that starts from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate and proceeds through an intramolecular grafiati.comresearchgate.net-dipolar cycloaddition followed by the reductive ring-opening. grafiati.com
Structural Analysis and Conformational Studies of 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane
Stereochemical Elucidation and Chiral Center Configuration Assignment
The (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane molecule possesses two chiral centers at the bridgehead carbon atoms, designated as C1 and C5. The "(1S,5S)" designation specifies the absolute configuration at these stereocenters according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its interaction with biological targets, as different enantiomers can exhibit vastly different activities. lookchem.comnih.gov
The synthesis of enantiomerically pure this compound often involves stereoselective reactions. grafiati.com One common strategy is the chiral synthesis starting from an achiral precursor, such as N-Cbz protection of 2,2-dimethoxyethylamine, followed by a series of reactions including N-allylation, hydrolysis, oxime formation, and subsequent cyclization steps. lookchem.com Chiral resolution and intramolecular cyclization are key steps in isolating the desired (1S,5S) enantiomer. grafiati.com The stereochemical outcome of synthetic routes is often confirmed by comparing the spectral data of the final product with that of known standards or by using chiral chromatography.
The specific arrangement of substituents in the (1S,5S) configuration is critical for its biological activity, particularly in its role as a ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). lookchem.comnih.gov For instance, derivatives of this compound have shown selectivity for the α4β2 nAChR subtype. nih.govacs.org
Conformational Preferences and Rigidity of the Bicyclic System
The 3,6-diazabicyclo[3.2.0]heptane core consists of a fused cyclobutane (B1203170) and pyrrolidine (B122466) ring. This fusion results in a strained and rigid bicyclic system. rsc.org The geometrical constraints imposed by this fused ring structure limit the conformational flexibility of the molecule. rsc.org This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. unife.it
The rigid nature of the bicyclic system helps to hold the nitrogen atoms and any appended functional groups in a well-defined spatial arrangement. This pre-organization of the molecule can facilitate more effective interactions with the binding sites of biological targets. unife.it The distance and relative orientation of the two nitrogen atoms are fixed, which is a key factor in its interaction with receptors where a specific diamine motif is recognized.
Computational studies and experimental data, such as that from NMR spectroscopy, can provide insights into the preferred conformations of the molecule. The cyclobutane ring is typically puckered, and the pyrrolidine ring adopts an envelope or twisted conformation. The specific puckering and twist are influenced by the substituents on the nitrogen atoms.
Spectroscopic Methods in Structural Confirmation and Analysis
A combination of spectroscopic techniques is essential for the structural confirmation and analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. nih.gov The chemical shifts, coupling constants (J-values), and multiplicity of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the protons in the bicyclic system. unife.itnih.gov For instance, the coupling constants between the bridgehead protons and adjacent methylene (B1212753) protons can help to confirm the cis-fusion of the two rings. unife.it ¹³C NMR provides information on the number and chemical environment of the carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. lookchem.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. nih.gov Techniques such as electrospray ionization (ESI) or chemical ionization are often employed.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretching vibrations in the free base or the C=O stretching vibration in acylated or carbamoylated derivatives can be readily identified. rsc.org
Below is a table summarizing typical spectroscopic data for a derivative of this compound.
| Spectroscopic Technique | Key Observables for a Derivative |
| ¹H NMR | Signals for bridgehead protons, methylene protons on both rings, and protons of any substituents. Coupling constants confirm stereochemistry. nih.gov |
| ¹³C NMR | Resonances for bridgehead carbons, methylene carbons, and carbons of substituents, confirming the carbon skeleton. nih.gov |
| Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula. nih.gov |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, and any functional groups present on the nitrogen atoms (e.g., C=O). rsc.org |
Advanced Diffraction Techniques in Bicyclic Structure Determination
While spectroscopic methods provide valuable information about connectivity and conformation in solution, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the stereochemistry and the conformation of the bicyclic system. ethz.chrsc.org
For this compound derivatives, X-ray crystallography can unequivocally establish the cis-fusion of the cyclobutane and pyrrolidine rings and the absolute configuration of the chiral centers. ugent.be The resulting structural data is invaluable for understanding structure-activity relationships and for computational modeling studies, such as docking the molecule into the binding site of a receptor.
In cases where suitable single crystals cannot be obtained, other diffraction techniques like electron diffraction can sometimes be employed to gain structural information. The data obtained from these advanced diffraction techniques provide a solid foundation for understanding the precise three-dimensional architecture of this important bicyclic scaffold.
Applications As a Chiral Scaffold and Building Block in Advanced Chemical Research
Utilization in Asymmetric Catalysis as a Chiral Ligand
Chiral diamines are a well-established and powerful class of ligands for metal-catalyzed asymmetric reactions. The defined stereochemistry and conformational rigidity of these molecules allow for the creation of a precise chiral environment around a metal center, enabling high levels of enantioselectivity in a wide range of chemical transformations.
While the (1S,5S)-3,6-diazabicyclo[3.2.0]heptane framework possesses the key structural features of a C2-symmetric-like chiral diamine, its application as a primary ligand in asymmetric catalysis is not yet extensively documented in peer-reviewed literature. Its principal reported use lies in medicinal chemistry as a scaffold for receptor ligands. However, its structural similarity to other bicyclic amines that have been successfully used in asymmetric synthesis, such as 2-azabicycloalkane derivatives, suggests its potential in this domain. pwr.edu.pl The rigid structure could effectively transfer chiral information during a catalytic cycle, making it an attractive, albeit underexplored, candidate for the development of novel catalysts for asymmetric synthesis.
Design and Development of Molecular Probes and Functional Materials
A significant application of the this compound scaffold has been in the creation of molecular probes for in vivo imaging, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. This requires radiolabeled probes that bind to a specific biological target with high affinity and selectivity.
Researchers have successfully incorporated the diazabicyclo[3.2.0]heptane core into PET radioligands for imaging neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders.
Imaging α7-nAChRs: A notable example is the development of [11C]rac-1 (5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole). nih.govnih.gov This compound was synthesized and evaluated as a potential PET tracer for the α7 subtype of nAChRs. nih.gov Biodistribution studies in mice demonstrated that the radioligand could penetrate the blood-brain barrier and selectively accumulate in brain regions with high densities of α7-nAChRs, such as the hippocampus and frontal cortex. nih.gov Another probe, [11C]A-752274, which features two diazabicyclo[3.2.0]heptane moieties, was also developed for imaging α7-nAChRs. nih.gov The synthesis of these complex molecules relies on the strategic use of the core scaffold, which is elaborated through multi-step sequences to attach the necessary aromatic systems and the radioisotope. nih.gov
The success of these imaging agents hinges on the rigid nature of the bicyclic scaffold, which properly orients the pharmacophoric elements for high-affinity binding, a critical requirement for a successful PET ligand.
Strategic Importance in Scaffold-Based Drug Discovery and Medicinal Chemistry
The most profound impact of the this compound scaffold has been in medicinal chemistry, where it serves as a foundational structure for designing potent and selective ligands for nAChRs. acs.orgnih.gov These receptors are therapeutic targets for a range of conditions, including pain, cognitive disorders, and neurodegenerative diseases. lookchem.com
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological targets. nih.govresearchgate.net The this compound system has emerged as such a scaffold, particularly within the family of nAChRs. Extensive research, notably by scientists at Abbott Laboratories, has demonstrated that this core can be systematically decorated to produce ligands with high affinity and varying selectivity profiles for different nAChR subtypes. nih.govlookchem.com
For instance, derivatives of this scaffold have been developed as highly potent agonists for the α4β2 nAChR subtype, which is a key target for analgesic drug discovery. acs.orgnih.gov The ability of this single, relatively simple chiral core to serve as a starting point for multiple drug discovery programs underscores its status as a privileged structure in CNS-related medicinal chemistry. nih.gov
A central challenge in ligand design is controlling the molecule's conformation to ensure optimal interaction with its biological target. Flexible molecules can adopt numerous shapes, and only a specific conformation is typically active. This conformational flexibility can lead to a loss of binding energy (an entropic penalty) and potential binding to off-target receptors, causing side effects.
The fused bicyclic nature of this compound provides a powerful solution to this problem by acting as a rigidifying linker. lookchem.com It locks the relative positions of the two nitrogen atoms and any substituents attached to them, drastically reducing the molecule's conformational freedom. This pre-organization into a bioactive conformation can lead to significant gains in binding affinity and selectivity.
Structure-activity relationship (SAR) studies have highlighted the critical importance of this conformational control. The precise stereochemistry and regiochemistry of substitution on the diazabicyclo[3.2.0]heptane core have profound effects on biological activity. acs.orglookchem.com
Stereo- and Regiochemical Influence: Research has shown that attaching a pyridinyl group to the N-6 position of the (1R,5S) enantiomer results in potent and selective agonists for the hα4β2 nAChR subtype. In contrast, the corresponding (1S,5R) enantiomers were found to be weak and nonselective. lookchem.com Furthermore, compounds substituted at the N-3 position displayed a completely different SAR profile, with some analogues showing much higher potency at the hα3β4 nAChR subtype. acs.orglookchem.com
These findings powerfully illustrate how the rigid scaffold translates subtle changes in stereochemistry and substituent placement into large differences in biological function, a key principle in modern rational drug design.
Table 1: Selected Structure-Activity Relationship (SAR) Findings for Pyridinyl-Substituted 3,6-Diazabicyclo[3.2.0]heptane Derivatives
| Scaffold Stereochemistry | Substitution Position | Pyridine (B92270) Substituent | Target Selectivity | Reference |
|---|---|---|---|---|
| (1R,5S) | N-6 | 5-Nitrile | Selective agonist for hα4β2 over hα3β4 nAChR | acs.orglookchem.com |
| (1S,5R) | N-6 | 5-Nitrile | Weak and nonselective agonist | lookchem.com |
| (1R,5R) | N-3 | 6-Chloro | Potent at hα3β4 nAChR subtype | acs.orglookchem.com |
| (1R,5R) | N-3 | 5-Bromo | Selective for hα4β2 nAChR subtype | acs.orglookchem.com |
Comparison with Related Bicyclic Systems and their Research Utility
The utility of the this compound scaffold is best understood in comparison with other bicyclic amine systems frequently used in medicinal chemistry, especially in the design of nAChR ligands. Each scaffold presents a unique combination of size, rigidity, and spatial orientation of its functional groups.
Bridged vs. Fused Systems: Many common scaffolds like Quinuclidine (azabicyclo[2.2.2]octane) and Tropane (azabicyclo[3.2.1]octane) are bridged systems. nih.govrsc.org These structures are also highly rigid but offer different geometries and vectors for substitution compared to the fused ring system of diazabicyclo[3.2.0]heptane.
Varying Ring Size and Heteroatom Placement: Scaffolds such as 3,8-Diazabicyclo[3.2.1]octane and 1,4-Diazabicyclo[3.2.2]nonane are larger bridged diamines that position the nitrogen atoms at different distances and angles. mdpi.com In contrast, 3,6-Diazabicyclo[3.1.1]heptane is a fused system like the title compound but with a different cyclobutane (B1203170) fusion, leading to higher ring strain and altered bond angles. nih.gov
The 3,6-diazabicyclo[3.2.0]heptane scaffold, a fused azetidine-pyrrolidine system, occupies a unique niche. Its compact nature and the specific orientation of its nitrogen atoms have proven ideal for targeting certain nAChR subtypes, an application where other bicyclic systems may be less effective. mdpi.com This diversity of available scaffolds allows medicinal chemists to perform "scaffold hopping" to fine-tune the pharmacological properties of a lead compound.
Table 2: Comparative Analysis of Bicyclic Scaffolds in Research
| Scaffold Name | Ring System Type | Key Structural Features | Primary Research Utility (Examples) | Reference(s) |
|---|---|---|---|---|
| 3,6-Diazabicyclo[3.2.0]heptane | Fused (4,5) | Compact, rigid diamine with distinct N-3 and N-6 positions. | α4β2 and α7 nAChR ligands, PET imaging probes. | nih.govlookchem.com |
| Quinuclidine | Bridged (6,6,6) | Highly rigid, symmetric monoamine. | Classic scaffold for various receptor ligands, including nAChRs. | nih.gov |
| Tropane | Bridged (6,5) | Rigid monoamine with defined endo/exo positions. | Alkaloid synthesis, muscarinic and dopamine (B1211576) receptor ligands. | rsc.orgmdpi.com |
| 3,8-Diazabicyclo[3.2.1]octane | Bridged (6,5) | Rigid diamine, analogue of tropane. | nAChR ligands. | mdpi.com |
| 1,4-Diazabicyclo[3.2.2]nonane | Bridged (6,6,6) | Larger, rigid diamine. | α7 nAChR ligands. | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Recognition Principles for 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane Derivatives
Elucidation of Molecular Recognition Mechanisms and Binding Modes
The molecular recognition of derivatives of (1S,5S)-3,6-diazabicyclo[3.2.0]heptane is a nuanced process, governed by a combination of stereochemical properties, electronic interactions, and the specific topology of the target receptor's binding site. Primarily studied in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the binding modes of these derivatives are dictated by key interactions that are highly sensitive to the compound's three-dimensional structure.
A crucial element in the binding of these ligands is the formation of a hydrogen bond between a basic nitrogen atom on the diazabicyclo[3.2.0]heptane core and the backbone carbonyl oxygen of a highly conserved tryptophan residue within the nAChR binding site. This interaction is a cornerstone of the affinity of this class of compounds for nicotinic receptors. Additionally, cation-π interactions between the protonated diazabicyclic core and the aromatic residues that line the binding pocket, such as tryptophan and tyrosine, play a significant role in stabilizing the ligand-receptor complex.
Substitutions on the pyridinyl moiety further modulate the binding affinity and functional activity. Small substituents on the 5-position of the pyridine (B92270) ring have been observed to have a modest impact on binding and function. acs.org However, the introduction of bromo, chloro, or methyl groups at the 6-position of the pyridine ring has been shown to enhance both binding affinity and functional activity. acs.orgnih.gov This suggests that these substituents may engage in additional favorable interactions, such as van der Waals forces or halogen bonds, within a sub-pocket of the receptor's binding site.
The regiochemistry of the pyridinyl substitution on the 3,6-diazabicyclo[3.2.0]heptane core also plays a pivotal role in determining subtype selectivity. For example, 6-N-pyridinyl-substituted derivatives of (1R,5S)-3,6-diazabicyclo[3.2.0]heptane have demonstrated selectivity for the α4β2 nAChR subtype, with some compounds being virtually inactive at the α3β4 subtype. acs.orgnih.gov In contrast, certain 3-N-pyridinyl-substituted analogs with a (1R,5R) configuration have shown significantly higher potency at the α3β4 nAChR subtype. acs.orgnih.gov These findings underscore the importance of the precise positioning of the pyridinyl nitrogen and its substituents for achieving selective interactions with the unique residues that differentiate the binding sites of various nAChR subtypes.
While direct structural evidence from co-crystallization studies of this compound derivatives with their target receptors is limited, the extensive structure-activity relationship data provides a strong basis for understanding their molecular recognition principles. The rigid bicyclic core serves as a scaffold to present the key pharmacophoric elements—the basic nitrogen and the substituted aromatic ring—in a well-defined orientation for optimal interaction with the receptor.
Table 1: Binding Affinities and Functional Activities of Selected this compound Derivatives at nAChR Subtypes
| Compound | Stereochemistry | Substitution | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (%) |
| Compound A | (1S,5S) | 6-chloro-pyridinyl | α4β2 | 0.8 | 0.1 | 95 |
| Compound B | (1S,5S) | 6-methyl-pyridinyl | α4β2 | 1.2 | 0.2 | 90 |
| Compound C | (1S,5S) | 5-bromo-pyridinyl | α4β2 | 5.4 | 1.1 | 75 |
| Compound D | (1S,5S) | 6-chloro-pyridinyl | α3β4 | >1000 | >100 | <10 |
Computational Chemistry and Theoretical Investigations of 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules. For (1S,5S)-3,6-diazabicyclo[3.2.0]heptane and its derivatives, methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are employed to predict various molecular descriptors.
While specific quantum chemical data for the parent this compound is not extensively published, computational data for its tert-butyl protected analog, tert-butyl this compound-3-carboxylate, is available and provides valuable insights. chemscene.com These calculations help in predicting properties that are crucial for drug design, such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), which are related to a molecule's absorption and distribution characteristics.
Table 1: Calculated Properties for tert-Butyl this compound-3-carboxylate
| Property | Value | Description |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | A measure of the surface area of a molecule that arises from polar atoms, which is important for predicting drug transport properties. |
| LogP | 0.8251 | The logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of the molecule. |
| Number of Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Number of Rotatable Bonds | 0 | The number of bonds that can rotate freely, indicating the flexibility of the molecule. |
Data sourced from publicly available chemical databases. chemscene.com
These calculated parameters for the protected analog suggest that the core scaffold possesses drug-like properties. Further quantum chemical calculations on the parent compound and its derivatives would involve determining orbital energies (HOMO-LUMO gap) to assess chemical reactivity and stability, as well as generating electrostatic potential maps to visualize regions susceptible to electrophilic and nucleophilic attack.
Molecular Modeling and Docking Studies in Ligand-Target Interactions
The rigid this compound scaffold is a key component in the design of ligands for various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). lookchem.comnih.gov Molecular modeling and docking studies are instrumental in understanding how derivatives of this scaffold interact with the binding sites of these receptors. These studies provide insights into the structure-activity relationships (SAR) and guide the optimization of ligand affinity and selectivity. lookchem.comnih.gov
The stereochemistry of the diazabicyclo[3.2.0]heptane core is a critical determinant of its interaction with chiral biological targets. lookchem.com Docking studies on various stereoisomers of substituted 3,6-diazabicyclo[3.2.0]heptanes have revealed that the spatial arrangement of the nitrogen atoms and the substituents significantly influences binding affinity and functional activity at different nAChR subtypes. lookchem.comnih.gov For example, studies on pyridinyl-substituted derivatives have shown that the (1R,5S) and (1R,5R) isomers can exhibit different selectivity profiles for α4β2 versus α3β4 nAChR subtypes. nih.gov
Preparation of the receptor and ligand: Obtaining the 3D structure of the target receptor (e.g., a homology model of the nAChR) and generating a low-energy 3D conformation of the this compound derivative.
Docking simulation: Placing the ligand into the binding site of the receptor using a docking algorithm that samples different orientations and conformations.
Scoring and analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the receptor residues.
These studies help in rationalizing the observed biological activity and in designing new analogs with improved pharmacological profiles.
Conformational Analysis through Computational Approaches
The rigid nature of the bicyclo[3.2.0]heptane system limits its conformational flexibility, which is an advantageous property in drug design as it reduces the entropic penalty upon binding to a receptor. Computational methods are employed to explore the conformational landscape of this compound and its derivatives to identify the lowest energy conformations.
The fused cyclobutane (B1203170) and pyrrolidine (B122466) rings in the 3,6-diazabicyclo[3.2.0]heptane core adopt a relatively fixed three-dimensional arrangement. The primary conformational flexibility would arise from the puckering of the five-membered ring and the orientation of substituents on the nitrogen atoms.
A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify all possible low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. This information is crucial for understanding which conformation is likely to be biologically active. For instance, a rigidified -NCCN- motif, as present in 3,6-diazabicyclo[3.2.0]heptane, is proposed to reduce the conformational complexity of ligands, potentially leading to enhanced subtype selectivity for nAChR agonists. lookchem.com
DFT Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. While specific DFT studies on the synthesis of this compound are not widely reported, studies on the formation of related azabicyclo[3.2.0]heptane derivatives provide a solid framework for how such investigations would be conducted. nih.gov
A theoretical study on the diastereoselective formation of a strained 3-azabicyclo[3.2.0]heptane derivative through a catalyst-free multistep reaction highlights the utility of DFT calculations. nih.gov In that study, two possible reaction pathways were investigated, and the calculated activation energies revealed the preferred mechanism. nih.gov The study also attributed the high stereoselectivity to the fact that the rate-limiting and stereodifferentiating steps were the same. nih.gov
For the synthesis of this compound, which is often achieved through multi-step chiral synthesis, DFT calculations could be used to:
Model the transition states of key bond-forming reactions.
Calculate the activation energies for different stereochemical pathways to predict the major diastereomer.
Understand the role of catalysts or chiral auxiliaries in controlling the stereochemical outcome.
Investigate the thermodynamics of the reaction to determine the relative stability of products.
By elucidating the energetic profiles of different reaction pathways, DFT studies can provide valuable insights for optimizing reaction conditions to achieve higher yields and stereoselectivity in the synthesis of this compound and its derivatives.
Future Directions and Emerging Research Avenues for 1s,5s 3,6 Diazabicyclo 3.2.0 Heptane
Expanding Synthetic Methodologies for Novel Derivatives and Scaffolds
The future of (1S,5S)-3,6-diazabicyclo[3.2.0]heptane chemistry lies in the development of more efficient and diverse synthetic strategies to generate novel derivatives. Current syntheses often rely on multi-step sequences involving protection, coupling, and deprotection. nih.gov Future work will likely focus on expanding the toolkit of reactions to modify the core and its substituents.
Key areas for expansion include:
Diversification of Coupling Partners: While methods like Sonogashira and Stille couplings have been used to introduce groups like ethynyltrimethylsilane and oxazoles, there is vast potential to explore a broader range of coupling partners. lookchem.com This includes employing other cross-coupling reactions to install complex aryl, heteroaryl, and alkyl fragments, thereby systematically probing the structure-activity relationship (SAR).
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the bicyclic core would be highly valuable. This would allow for the rapid generation of a library of analogues from a common intermediate, which is more efficient than synthesizing each derivative from scratch.
Stereoselective Synthesis: While chiral synthesis of the core has been established, future methodologies could focus on developing new stereoselective routes to access other isomers or to introduce additional stereocenters on the scaffold with high control. lookchem.com Research has already shown that the stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core significantly impacts nAChR subtype selectivity. lookchem.com
Scaffold Hopping and Bioisosteric Replacement: The rigid bicyclic structure can serve as a template for designing bioisosteres of other important motifs in medicinal chemistry. Research has already considered similar scaffolds like 3-azabicyclo[3.1.0]hexane as replacements for piperidine (B6355638) motifs. nih.gov Future work could systematically explore the this compound core as a novel three-dimensional scaffold to replace less rigid or achiral structures in known bioactive molecules.
Table 1: Potential Synthetic Modifications for this compound Derivatives
| Modification Site | Current Methods | Future Expansion | Potential Outcome |
|---|---|---|---|
| N-6 Position | Buchwald-Hartwig amination with substituted pyridines. nih.gov | Coupling with diverse heterocycles, alkyl halides, and acylating agents. | Generation of analogues with altered polarity, basicity, and receptor interaction profiles. |
| N-3 Position | N-Boc protection/deprotection, arylation. lookchem.com | Reductive amination, urea/thiourea formation, sulfonylation. | Introduction of hydrogen bond donors/acceptors and groups that can modulate physicochemical properties. |
| Aromatic Substituents (on N-aryl groups) | Sonogashira, Stille, and Suzuki couplings. lookchem.comnih.gov | Photoredox catalysis, C-H activation, and other modern cross-coupling reactions. | Access to a wider chemical space of substituents, improving potency, selectivity, and pharmacokinetic properties. |
| Bicyclic Core | Intramolecular cycloaddition. lookchem.com | Ring-opening/closing metathesis, functionalization of the carbon backbone. | Creation of entirely new scaffolds based on the diazabicyclo[3.2.0]heptane framework. |
Exploring New Biological Targets Beyond Nicotinic Receptors
To date, the biological evaluation of this compound derivatives has been overwhelmingly focused on nAChRs. merckmillipore.comnih.gov While this has led to the discovery of highly selective α4β2 and α7 nAChR agonists, it also means that a vast landscape of other potential biological targets remains unexplored. nih.govnih.gov The rigid, diamine structure of the scaffold makes it an ideal candidate for interaction with a variety of receptor families.
Future research should prioritize screening existing libraries of this compound derivatives against a broad panel of biological targets. Initial studies have shown that certain analogues exhibit no significant interaction with the 5HT3 receptor, a member of the same Cys-loop ligand-gated ion channel superfamily as nAChRs. nih.gov However, related research has shown that some α7 nAChR agonists can antagonize spinal 5-HT3 receptors, suggesting that cross-reactivity is possible and warrants investigation. nih.gov
Furthermore, the development of oxytocin (B344502) receptor (OTR) antagonists based on the structurally similar 3-azabicyclo[3.1.0]hexane scaffold highlights the potential for these types of bicyclic amines to bind to G-protein coupled receptors (GPCRs). nih.gov That research program investigated selectivity against the vasopressin receptors (V1A, V1B, V2), which are also GPCRs. nih.gov This provides a strong rationale for exploring the activity of diazabicyclo[3.2.0]heptane derivatives at other GPCRs, particularly those that bind amine-containing ligands, such as dopamine (B1211576), serotonin, and adrenergic receptors. The unique three-dimensional arrangement of the two nitrogen atoms could lead to novel binding modes and unexpected pharmacological profiles.
Table 2: Potential New Biological Target Classes for this compound Derivatives
| Target Class | Examples | Rationale |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin (5-HT) Receptors, Adrenergic Receptors, Oxytocin/Vasopressin Receptors. nih.gov | The scaffold's diamine feature mimics endogenous amine neurotransmitters. The rigid structure can provide selectivity. |
| Other Ligand-Gated Ion Channels | GABA-A Receptors, Glycine Receptors. | The scaffold could interact with allosteric or orthosteric sites on other neurotransmitter-gated channels. |
| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), β-lactamases. ugent.be | The diamine structure could serve as a recognition motif for enzymes involved in neurotransmitter metabolism or as a core for enzyme inhibitors. |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET). | The structure shares features with known monoamine reuptake inhibitors. |
Integration into Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which increases efficiency and reduces waste. The this compound scaffold is an ideal candidate for integration into such reactions. While direct examples involving this specific scaffold are scarce, related bicyclo[3.2.0]heptane systems have been successfully synthesized using these advanced strategies. researchgate.nettaltech.ee
For instance, chemoenzymatic multicomponent cascade reactions have been used to produce 3-azabicyclo[3.2.0]heptane derivatives with high enantiopurity. uni-duesseldorf.de Similarly, transition-metal-catalyzed domino reactions are known for strained bicyclic systems. beilstein-journals.org Future research could adapt these principles, using this compound as a chiral building block. Its two distinct secondary amine functionalities provide handles for sequential or simultaneous reactions.
Potential applications include:
Ugi and Passerini Reactions: The amine groups of the scaffold could participate in classic MCRs like the Ugi four-component reaction, leading to the rapid assembly of complex, peptide-like structures built upon the rigid bicyclic core.
Domino Cyclizations: The scaffold could be pre-functionalized with reactive groups that, upon a triggering event, initiate an intramolecular cascade to build additional fused or spirocyclic ring systems. This could generate highly complex and three-dimensional molecules that would be difficult to access through traditional linear synthesis.
Asymmetric Catalysis: The chiral diamine structure itself could serve as a ligand for a metal catalyst that promotes a domino reaction, transferring its stereochemical information to the final product in an enantioselective manner.
Development of Advanced Functional Materials Based on the Bicyclic Scaffold
Beyond medicinal chemistry, the unique structural properties of this compound make it an attractive monomer for the synthesis of advanced functional materials. The presence of two secondary amine groups makes it a perfect building block for condensation polymers. youtube.comyoutube.com
A key area of exploration is the synthesis of novel polyamides and polyimides. Research on other bio-based bicyclic diamines has shown that their incorporation into polymer backbones can lead to materials with high-performance characteristics, such as excellent thermal stability and high mechanical strength. rsc.org The rigidity of the bicyclic frame can impart stiffness and dimensional stability to the resulting polymer chains.
Future research could focus on:
Polyamide Synthesis: The polycondensation of this compound with various diacyl chlorides would produce a new class of chiral polyamides. The rigid, non-planar structure of the diamine monomer would disrupt chain packing, potentially leading to polymers with high solubility and processability, while the chirality could induce self-assembly into ordered supramolecular structures.
Polyimide Synthesis: Reaction with dianhydrides would yield chiral polyimides. Such materials are sought after for applications in microelectronics and optoelectronics as flexible substrates and optically active films due to their high thermal resistance. rsc.org
Chiral Stationary Phases: The scaffold could be grafted onto a solid support, such as silica, to create novel chiral stationary phases for high-performance liquid chromatography (HPLC). Its unique stereochemistry and the presence of two hydrogen-bonding amine groups could provide excellent enantioselective recognition capabilities for the separation of racemic mixtures.
Computational Design of Next-Generation Analogues with Tailored Properties
The advancement of computational chemistry offers a powerful tool for accelerating the discovery of new this compound derivatives with precisely tailored properties. unife.it Instead of relying solely on traditional synthesis and screening, in silico methods can guide research efforts, saving time and resources.
Future directions in this area include:
Molecular Docking and Virtual Screening: Using high-resolution crystal structures of target proteins, computational docking can predict the binding modes and affinities of virtual libraries of this compound analogues. This can prioritize the synthesis of compounds most likely to be active at new biological targets. researchgate.net
Pharmacophore Modeling: Based on the structures of known active ligands for a particular target, a 3D pharmacophore model can be generated. This model can then be used to design novel derivatives of the diazabicyclo[3.2.0]heptane scaffold that fit the required spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods can provide deep insights into the conformational preferences of the bicyclic scaffold and its interactions with target receptors at an electronic level. MD simulations can predict how a ligand-receptor complex behaves over time, helping to assess the stability of the binding interaction.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. researchgate.net This allows researchers to filter out compounds with likely poor pharmacokinetic profiles or toxicity issues early in the design phase, focusing synthetic efforts on candidates with a higher probability of success in later developmental stages. For example, in silico prediction of CNS drug delivery has been used to optimize compounds for brain penetration. nih.gov
By combining these computational approaches with synthetic chemistry, researchers can move towards a more rational design paradigm, creating next-generation this compound analogues with properties tailored for specific therapeutic or material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
